molecular formula C19H14FN3O B2777741 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide CAS No. 306979-33-9

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide

Número de catálogo: B2777741
Número CAS: 306979-33-9
Peso molecular: 319.339
Clave InChI: LFVCCTHLMSUCNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Análisis De Reacciones Químicas

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide can be compared with other quinazoline derivatives, such as:

This compound stands out due to its unique combination of a quinazoline core with a fluorobenzene moiety, which contributes to its distinct chemical and biological properties.

Actividad Biológica

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The incorporation of a fluorine atom at the para position of the benzenecarboxamide moiety is significant for enhancing biological activity and lipophilicity.

1. Antidiabetic Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related series of imidazo[1,2-c]quinazolines showed IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) as a positive control . This suggests that this compound could also possess antidiabetic properties.

2. Antiplatelet Activity

Another aspect of interest is the antiplatelet activity associated with derivatives of 5,6-dihydrobenzo[h]quinazoline. Compounds in this category have demonstrated significant antiplatelet effects comparable to indomethacin, a well-known anti-inflammatory drug . This suggests potential applications in cardiovascular therapies.

3. Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the quinazoline scaffold has been noted in various studies. The presence of amino substituents at specific positions enhances their anti-inflammatory activity, making them promising candidates for further development in treating inflammatory diseases .

Case Study 1: Antidiabetic Efficacy

In a study evaluating the efficacy of several quinazoline derivatives on glucose metabolism, it was found that specific substitutions on the quinazoline core significantly impacted their inhibitory activity against α-glucosidase. The most potent derivative exhibited an IC50 value that was substantially lower than that of existing treatments .

Case Study 2: Antiplatelet Activity

A series of synthesized 5,6-dihydrobenzo[h]quinazolines were tested for their ability to inhibit platelet aggregation. Results indicated that certain modifications led to enhanced antiplatelet effects, suggesting that these compounds could serve as lead compounds for developing new antithrombotic agents .

Research Findings

CompoundBiological ActivityIC50 Value (μM)Reference
Acarboseα-Glucosidase Inhibitor750
Compound Xα-Glucosidase Inhibitor12.44 - 308.33
IndomethacinAnti-inflammatoryN/A
Compound YAntiplatelet ActivityN/A

Propiedades

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCCTHLMSUCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.